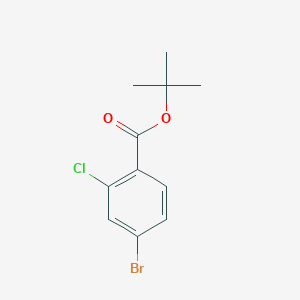

tert-Butyl 4-bromo-2-chlorobenzoate

Description

Significance as a Versatile Halogenated Benzoate (B1203000) Ester Building Block in Organic Chemistry

The utility of tert-butyl 4-bromo-2-chlorobenzoate stems from the distinct reactivity of its substituent groups. The presence of both a bromine and a chlorine atom on the benzene (B151609) ring offers differential reactivity, which is a key advantage in multi-step syntheses. The bromine atom is more susceptible to oxidative addition in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, compared to the less reactive chlorine atom. This allows for the selective functionalization of the C4-position while leaving the C2-chloro substituent intact for subsequent transformations.

The tert-butyl ester group provides a sterically hindered and robust protecting group for the carboxylic acid functionality. This group is stable under a variety of reaction conditions, including those employed for cross-coupling, yet it can be readily removed under acidic conditions to unmask the carboxylic acid for further derivatization, such as amide bond formation. This orthogonal reactivity is a cornerstone of its versatility, enabling chemists to meticulously plan and execute complex synthetic routes.

Strategic Importance in the Synthesis of Diverse Molecular Architectures

The strategic placement of the bromo, chloro, and tert-butyl ester groups makes this compound a powerful precursor for a wide range of molecular scaffolds. Its application is particularly notable in the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals and other biologically active molecules.

A prime example of its strategic use is in the synthesis of substituted biaryl compounds. Through a Suzuki-Miyaura coupling reaction, the bromo substituent can be replaced with a variety of aryl or heteroaryl boronic acids or esters. This initial transformation introduces molecular diversity at one position, while the chloro and ester functionalities are preserved for subsequent elaborations. This modular approach is highly efficient for creating libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery.

Overview of its Role in Enabling Access to Complex Chemical Entities

The ability to perform selective and sequential reactions on this compound has made it a valuable intermediate in the synthesis of complex chemical entities, including those with therapeutic potential. Notably, this building block has been identified as a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The synthesis of these intricate molecules often requires the assembly of multiple fragments in a controlled manner, a task for which this compound is well-suited.

For instance, the main body of a PROTAC molecule can be constructed from this building block, with the different functionalities serving as handles for the attachment of the target-binding ligand and the E3 ligase-recruiting moiety. The strategic importance of this compound is therefore underscored by its role in enabling the synthesis of next-generation therapeutics.

Detailed Research Findings: A Case Study in Suzuki-Miyaura Coupling

A patent for modulators of methyl modifying enzymes provides a concrete example of the synthetic utility of this compound. In this study, the compound was utilized in a Suzuki-Miyaura cross-coupling reaction to synthesize a key intermediate.

To a solution of this compound and 4,4,5,5-tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane (B41815) in a mixture of 1,4-dioxane (B91453) and water, sodium carbonate and tetrakis(triphenylphosphine)palladium(0) were added. This reaction selectively couples the isopropenyl group at the position of the bromine atom, leaving the chlorine atom and the tert-butyl ester group untouched for potential future modifications. google.com

Table 1: Reaction Details for the Suzuki-Miyaura Coupling of this compound

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Reference |

| This compound | 4,4,5,5-tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane | Tetrakis(triphenylphosphine)palladium(0) | Sodium Carbonate | 1,4-Dioxane / Water | tert-Butyl 2-chloro-4-(prop-1-en-2-yl)benzoate | google.com |

Compound Information

Properties

IUPAC Name |

tert-butyl 4-bromo-2-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrClO2/c1-11(2,3)15-10(14)8-5-4-7(12)6-9(8)13/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHLZXPVSSFCZLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650378 | |

| Record name | tert-Butyl 4-bromo-2-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929000-18-0 | |

| Record name | tert-Butyl 4-bromo-2-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 4-bromo-2-chlorobenzoate 98% | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tert Butyl 4 Bromo 2 Chlorobenzoate and Analogous Halobenzoate Esters

Direct Esterification Protocols

The introduction of the bulky tert-butyl group onto the carboxylic acid moiety of 4-bromo-2-chlorobenzoic acid presents unique challenges. Several direct esterification methods have been developed to achieve this transformation efficiently.

Acid-Catalyzed Esterification of 4-bromo-2-chlorobenzoic acid with tert-Butanol (B103910)

Traditional Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, can be adapted for the synthesis of tert-butyl esters. However, the use of tert-butanol requires specific conditions to overcome its steric hindrance and potential for dehydration to isobutylene. While direct acid-catalyzed esterification with tert-butanol is a common method for producing tert-butyl esters, specific examples for 4-bromo-2-chlorobenzoic acid are not extensively detailed in readily available literature. chemicalbook.com The general principle involves activating the carboxylic acid with a protic acid, followed by nucleophilic attack by tert-butanol.

Di-tert-butyl Dicarbonate (B1257347) (Boc₂O)-Mediated Esterification Approaches

A widely employed and versatile method for the synthesis of tert-butyl esters involves the use of di-tert-butyl dicarbonate (Boc₂O). chemicalbook.comsigmaaldrich.com This reagent serves as an efficient source of the tert-butoxycarbonyl group. The reaction is typically mediated by a nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP). researchgate.net The mechanism involves the formation of a highly reactive mixed anhydride, which is then readily attacked by the alcohol. This method is known for its mild reaction conditions and the convenient removal of byproducts, as tert-butanol and carbon dioxide are volatile. researchgate.net

This approach has been successfully applied to a wide range of carboxylic acids, including those with sensitive functional groups. researchgate.net Continuous-flow systems utilizing immobilized DMAP catalysts have also been developed to enhance reaction efficiency and facilitate industrial applications. nih.gov Furthermore, the use of ytterbium triflate (Yb(OTf)₃) as a catalyst in conjunction with Boc₂O has been shown to be effective for the tert-butylation of both alcohols and carboxylic acids. acs.org

Evaluation of Esterification Efficiency and Selectivity

The efficiency and selectivity of esterification reactions are influenced by several factors, including the choice of catalyst, solvent, temperature, and reaction time. acs.orgsmolecule.com For the synthesis of tert-butyl benzoates, the steric hindrance of both the carboxylic acid and the alcohol plays a significant role. nih.gov The presence of ortho-substituents on the benzoic acid ring can impact the rate of esterification. nih.gov

The Boc₂O/DMAP method generally provides high yields and selectivity for tert-butyl ester formation due to the mild reaction conditions. researchgate.net In contrast, acid-catalyzed methods may require more forcing conditions, which could lead to side reactions, especially with substrates containing sensitive functional groups. The choice of the optimal esterification protocol depends on the specific substrate and the desired purity of the final product.

Regioselective Halogenation Strategies for Benzoic Acid Precursors

The synthesis of tert-butyl 4-bromo-2-chlorobenzoate relies on the availability of the precursor, 4-bromo-2-chlorobenzoic acid. biosynth.comnist.gov This di-substituted benzoic acid can be prepared through various regioselective halogenation strategies.

Bromination and Chlorination Routes to Substituted Benzoic Acids (e.g., 4-bromo-2-chlorobenzoic acid)

The introduction of bromine and chlorine atoms at specific positions on the benzoic acid ring requires careful control of the reaction conditions and the choice of halogenating agents. The carboxylic acid group is a meta-directing deactivator in electrophilic aromatic substitution reactions. vedantu.com Therefore, direct halogenation of benzoic acid will primarily yield meta-substituted products. embibe.com

To achieve the desired 4-bromo-2-chloro substitution pattern, alternative strategies are necessary. One approach involves the halogenation of a pre-functionalized benzene (B151609) ring. For instance, starting with a compound that already has a directing group at a specific position can guide the subsequent halogenation steps. Palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective halogenation of aromatic compounds, including benzoic acid derivatives. nih.govscispace.comresearchgate.netrsc.org These methods can provide access to substitution patterns that are difficult to obtain through classical electrophilic substitution.

Multi-step Synthetic Sequences from Simpler Aromatic Precursors

Often, the synthesis of complex substituted aromatic compounds like 4-bromo-2-chlorobenzoic acid requires a multi-step approach. libretexts.orgyoutube.comyoutube.com This can involve a series of reactions such as nitration, reduction, diazotization, and Sandmeyer reactions to introduce the desired substituents in the correct positions.

For example, a synthetic route could start with a simpler, commercially available substituted benzene derivative. Through a sequence of well-established organic transformations, the bromine and chlorine atoms, as well as the carboxylic acid group, can be installed with high regioselectivity. The development of such multi-step syntheses is a common practice in organic chemistry to access complex target molecules. azom.comtrine.edu

Comparative Analysis of Synthetic Routes for Related tert-Butyl Halobenzoates

The synthesis of tert-butyl halobenzoates, including this compound, can be achieved through several distinct pathways. The choice of method often depends on factors such as the availability of starting materials, desired yield, scalability, and the presence of other functional groups on the aromatic ring. A comparative analysis highlights the relative merits and drawbacks of common synthetic strategies.

A primary and straightforward approach is the acid-catalyzed esterification of the corresponding carboxylic acid, in this case, 4-bromo-2-chlorobenzoic acid. This can be achieved by reacting the acid with either tert-butanol or, more commonly, with isobutene in the presence of a strong acid catalyst like sulfuric acid or an acidic ion-exchange resin. The reaction with isobutene is particularly efficient as it forms a stable tert-butyl cation that readily reacts with the carboxylate.

Another prevalent method involves the conversion of the carboxylic acid to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-bromo-2-chlorobenzoyl chloride can then be treated with potassium tert-butoxide or reacted with tert-butanol in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to yield the desired tert-butyl ester.

More advanced methods offer alternative routes, especially when specific functional group tolerance is required. The Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), allows for the direct coupling of the carboxylic acid and tert-butanol under milder conditions. researchgate.net Similarly, reaction of the halobenzoic acid with DMF-di-tert-butyl acetal (B89532) provides a clean conversion to the tert-butyl ester upon heating. researchgate.net

For substrates where the starting material is an aryl halide rather than the carboxylic acid, different strategies are employed. A metal-halogen exchange reaction can be performed on a di-halo-benzene precursor, followed by quenching the resulting organometallic intermediate with di-tert-butyl dicarbonate (Boc₂O). orgsyn.org This method is powerful but requires careful control of cryogenic conditions. orgsyn.org

Below is a comparative table of these synthetic routes.

| Synthetic Method | Key Reagents | Typical Conditions | Advantages | Limitations |

| Fischer Esterification | Carboxylic acid, isobutene, acid catalyst (e.g., H₂SO₄) | Moderate temperatures, pressure may be required. | Cost-effective, uses common reagents, scalable. | Requires strong acid which can be incompatible with sensitive functional groups. |

| Acyl Chloride Route | Carboxylic acid, SOCl₂, tert-butanol, base (e.g., pyridine) | Two-step process, often performed at low to ambient temperatures. | High reactivity of acyl chloride leads to good yields. | Generates corrosive HCl and requires handling of moisture-sensitive acyl chloride. |

| Steglich Esterification | Carboxylic acid, tert-butanol, DCC, DMAP | Mild, ambient temperature conditions. researchgate.net | Excellent for sensitive substrates, high yielding. researchgate.net | DCC can cause allergic reactions; removal of dicyclohexylurea (DCU) byproduct can be difficult. |

| DMF-Acetal Method | Carboxylic acid, DMF-di-tert-butyl acetal | Refluxing in a suitable solvent. researchgate.net | Clean reaction, simple workup. researchgate.net | The acetal reagent is specialized and less common. |

| Metal-Halogen Exchange | Aryl dihalide, organolithium reagent, di-tert-butyl dicarbonate | Cryogenic temperatures (e.g., -78 °C). orgsyn.org | Allows synthesis from halide precursors, good for specific regiochemistry. orgsyn.org | Requires strict anhydrous and inert atmosphere, limited functional group tolerance. orgsyn.org |

This table is generated based on data from syntheses of related tert-butyl esters and general synthetic methodologies.

Advanced Purification and Isolation Techniques for Optimized Yield and Purity

The successful synthesis of this compound is contingent upon effective purification and isolation. The final purity of the compound is critical, and several advanced techniques are employed to remove unreacted starting materials, catalysts, and byproducts.

Liquid-Liquid Extraction and Washes: The initial workup of the reaction mixture typically involves liquid-liquid extraction. The crude product, dissolved in an immiscible organic solvent like diethyl ether or ethyl acetate, is washed sequentially with aqueous solutions to remove impurities. chemicalbook.com An aqueous basic wash, for instance with sodium bicarbonate or sodium carbonate solution, is effective for removing any unreacted 4-bromo-2-chlorobenzoic acid. chemicalbook.com This is followed by washing with water and then a saturated sodium chloride (brine) solution to reduce the amount of dissolved water in the organic phase before drying. chemicalbook.comchemicalbook.com

Chromatography: For high-purity requirements, column chromatography is the most powerful purification technique. orgsyn.orggoogle.com Typically, silica (B1680970) gel is used as the stationary phase. orgsyn.org The crude product is loaded onto the column and eluted with a non-polar solvent system, such as a mixture of hexanes and ethyl acetate. orgsyn.org The polarity of the eluent is carefully chosen so that the desired ester travels down the column at a different rate from the impurities, allowing for their separation into different fractions. Thin-layer chromatography (TLC) is used to monitor the progress of the separation. chemicalbook.com

Recrystallization: This technique is used to purify the solid product obtained after initial workup or chromatography. It involves dissolving the crude compound in a minimum amount of a hot solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. google.com As the solution cools, the pure compound crystallizes, leaving impurities behind in the solvent. The choice of solvent is critical; common solvents for this type of compound include methanol, ethanol, or mixed solvent systems like ethanol-water. google.comorgsyn.org

Ancillary Techniques: Several other steps are crucial for ensuring high yield and purity. After extraction, the organic solution is treated with a drying agent, such as anhydrous sodium sulfate (B86663) or magnesium sulfate, to remove residual water. chemicalbook.comorgsyn.org Before concentration of the final product solution by rotary evaporation, filtration through a pad of an agent like Celite can be used to remove fine solid byproducts or drying agents. orgsyn.orglookchem.com For colored impurities, treatment with activated carbon or clay can be employed for decolorization. google.com

A summary of these techniques is provided in the table below.

| Technique | Purpose | Typical Reagents/Setup | Key Considerations |

| Liquid-Liquid Extraction | Removal of water-soluble and acidic/basic impurities. | Separatory funnel, organic solvent (e.g., ethyl acetate), aqueous washes (e.g., NaHCO₃, brine). chemicalbook.com | Choice of solvent and aqueous solution is critical for effective separation. |

| Column Chromatography | Separation of compounds based on polarity. | Glass column, silica gel, eluent (e.g., hexanes/ethyl acetate), fraction collector. orgsyn.org | Proper selection of eluent polarity is key to achieving good separation. |

| Recrystallization | Purification of solid compounds. | Hot plate, Erlenmeyer flask, suitable solvent (e.g., methanol, ethanol). google.com | The ideal solvent dissolves the compound when hot but not when cold. |

| Drying & Filtration | Removal of residual water and solid particulates. | Anhydrous Na₂SO₄ or MgSO₄, Celite, filter paper. chemicalbook.comorgsyn.org | Ensures the final product is dry and free from suspended solids. |

This table summarizes common laboratory purification techniques applicable to the target compound.

Reactivity and Transformational Chemistry of Tert Butyl 4 Bromo 2 Chlorobenzoate

Carbon-Carbon Bond-Forming Reactions

The presence of both bromine and chlorine atoms on the aromatic ring of tert-butyl 4-bromo-2-chlorobenzoate allows for selective carbon-carbon bond formation. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium- and nickel-catalyzed cross-coupling reactions, enabling regioselective functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, facilitating the creation of carbon-carbon bonds with high efficiency and selectivity. uwindsor.ca For substrates like this compound, palladium-catalyzed reactions offer a reliable method for introducing new carbon-based substituents at the C-4 position. The general catalytic cycle for these reactions involves an oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. uwindsor.ca

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. nih.gov This reaction is valued for its mild conditions, tolerance of various functional groups, and the low toxicity of its boron-based reagents. nih.gov

In the case of this compound, the Suzuki-Miyaura reaction is expected to proceed selectively at the more reactive C-Br bond. This selectivity is a common feature in the cross-coupling of dihaloarenes containing different halogens. nih.gov The reaction allows for the introduction of a wide range of aryl, heteroaryl, vinyl, and alkyl groups. The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields. Phosphine-based palladium catalysts are commonly employed due to their stability. uwindsor.ca Anhydrous conditions can sometimes accelerate the reaction and prevent side reactions like protodeboronation. illinois.edu

Below is a table summarizing typical conditions for Suzuki-Miyaura coupling reactions involving aryl bromides, which are applicable to this compound.

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Ref |

| Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Dioxane | 100 | High | nih.gov |

| CataCXium A palladacycle | Cs₂CO₃ | Dioxane/H₂O | 80 | Good to Excellent | nih.gov |

| PdCl₂(dppf) | KOAc | Dioxane | - | - | nih.gov |

| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | Moderate to High | uwindsor.ca |

This table presents generalized conditions based on reactions with similar substrates.

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-couplings can be utilized to functionalize this compound. These reactions employ different organometallic reagents and can be advantageous for specific synthetic targets.

Stille Coupling: This reaction involves the coupling of an organohalide with an organostannane (organotin) reagent. It is known for its tolerance of a wide array of functional groups. For this compound, a Stille coupling would likely involve reaction with an organotin reagent like R-Sn(Bu)₃, catalyzed by a palladium complex such as Pd(PPh₃)₄. mdpi.com

Hiyama Coupling: This coupling uses organosilicon compounds, which are activated by a fluoride (B91410) source (e.g., TASF or TBAF). The Hiyama coupling is an attractive alternative as organosilanes are often stable and less toxic than organostannanes. mdpi.com The development of methods using organosilanols or self-activating alkali metal silanolate salts has further expanded the scope of this reaction. illinois.edu

Negishi Coupling: This reaction employs organozinc reagents, which are highly reactive and can lead to high yields and fast reaction times. However, they are also more sensitive to air and moisture compared to organoboron or organotin reagents. uwindsor.ca

These methods provide a diverse toolkit for chemists to selectively introduce carbon substituents onto the this compound scaffold.

| Coupling Reaction | Organometallic Reagent | Typical Catalyst | Key Features |

| Stille | Organostannane (R-SnR'₃) | Pd(PPh₃)₄ | Tolerates many functional groups |

| Hiyama | Organosilane (R-SiR'₃) | Pd catalyst + Fluoride source | Low toxicity of silicon reagents |

| Negishi | Organozinc (R-ZnX) | Pd or Ni catalyst | High reactivity |

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysis has emerged as a powerful and often more cost-effective alternative to palladium catalysis for C-C bond formation. mdpi.com Nickel catalysts can exhibit unique reactivity, enabling transformations that are challenging with palladium. mdpi.com This is particularly true for reactions involving less reactive electrophiles or for novel multi-component reactions.

Nickel-catalyzed reductive cross-coupling reactions allow for the formation of a C-C bond between two different electrophiles, typically two organic halides, in the presence of a stoichiometric reductant (e.g., manganese or zinc metal). nih.gov This approach avoids the need to pre-form and handle potentially unstable organometallic reagents. nih.gov

For a molecule like this compound, a reductive coupling could theoretically be performed between the aryl bromide and another electrophile, such as an alkyl halide. The nickel catalyst, often in combination with a specific ligand, facilitates the coupling. The selectivity between the C-Br and C-Cl bonds would be a key consideration. Recent advancements have demonstrated highly enantioselective versions of these reactions, highlighting the method's sophistication. nih.gov

Recent innovations in nickel catalysis have led to the development of three-component reactions that can rapidly build molecular complexity. mdpi.comnih.gov One such transformation is the 1,2-carboacylation of alkenes. mdpi.com This reaction combines an alkene, an acyl source, and a carbon radical precursor to form a ketone.

While this compound is an aryl bromide, related methodologies often utilize tertiary alkyl bromides as radical precursors. mdpi.com In a hypothetical application, the carboxylate portion of this compound could be converted to an acyl chloride. This acyl chloride could then participate in a nickel-catalyzed three-component reaction with an alkene and a tertiary alkyl bromide. This strategy allows for the simultaneous formation of two new carbon-carbon bonds and the installation of a ketone functional group. nih.gov These reactions may be promoted by nickel alone or through cooperative nickel/photoredox catalysis. nih.gov

Enantioselective Variants and Ligand-Controlled Processes

While the direct enantioselective cross-coupling of this compound itself is not extensively documented in readily available literature, the principles of enantioselective catalysis can be applied to similar substrates. The construction of chiral molecules through transition metal-catalyzed cross-coupling reactions often relies on the use of chiral ligands that coordinate to the metal center, thereby creating a chiral environment that influences the stereochemical outcome of the reaction.

In related systems, such as the palladium-catalyzed cross-coupling of α-bromo carboxamides with aryl boronic acids, the development of specific chiral P,P=O ligands has been crucial for achieving high enantioselectivity. nih.gov These ligands can overcome challenges like competing reaction pathways to generate chiral α-aryl carboxamides in good yields and with excellent enantiomeric excess. nih.gov Similarly, the Suzuki-Miyaura cross-coupling of chiral γ,γ-disubstituted allylboronates has been shown to proceed with high enantiospecificity in the presence of ligands like RuPhos, enabling the formation of nonracemic products with quaternary carbon centers. nih.gov

For a substrate like this compound, a hypothetical enantioselective coupling could involve the selective reaction at either the bromo or chloro position with a suitable organometallic reagent in the presence of a chiral palladium or nickel catalyst. The choice of ligand would be paramount in controlling which enantiomer of the product is formed. The development of such a process would be a valuable addition to the synthetic chemist's toolbox for creating complex, chiral molecules.

Iron-Catalyzed Cross-Coupling Reactions with Organomagnesium Reagents

Iron-catalyzed cross-coupling reactions have emerged as a more sustainable and economical alternative to those catalyzed by precious metals like palladium. nih.gov These reactions, particularly the Kumada cross-coupling, have proven effective for forming carbon-carbon bonds between aryl halides and Grignard (organomagnesium) reagents. nih.govresearchgate.net

Research has demonstrated the successful iron-catalyzed C(sp²)–C(sp³) cross-coupling of aryl chlorobenzoates with alkyl Grignard reagents. nih.gov In these reactions, catalysts such as iron(III) acetylacetonate (B107027) (Fe(acac)₃) are employed, often in the presence of an additive like 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI). nih.gov The reaction conditions are typically mild, for instance, stirring at 0 °C for a few hours. nih.gov The scope of these reactions includes various alkyl Grignard reagents, from simple ethylmagnesium chloride to longer chain and more sterically hindered secondary Grignard reagents, though yields may be more modest with the latter. nih.gov

A key advantage of iron catalysis is its ability to facilitate cross-couplings that are challenging for other metals. nih.gov For instance, the C(sp²)–C(sp³) Kumada cross-coupling is industrially relevant and benefits from the low toxicity and easy removal of iron catalysts. nih.gov While direct examples using this compound are not explicitly detailed, the principles established with similar aryl chlorobenzoates suggest its potential as a substrate in such iron-catalyzed transformations.

Table 1: Examples of Iron-Catalyzed Cross-Coupling of Aryl Chlorobenzoates with Alkyl Grignard Reagents nih.gov

| Aryl Chlorobenzoate | Grignard Reagent | Catalyst (mol%) | Additive (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| 4-(tert-butyl)phenyl 4-chlorobenzoate | C₂H₅MgCl | Fe(acac)₃ (5) | DMI (200) | THF | 0 | 180 | 68 |

This table is based on data from similar reactions and illustrates the general conditions and outcomes.

Investigations into Alternative Transition Metal-Catalyzed Coupling Reactions

Beyond palladium and iron, other transition metals are being explored for their catalytic activity in cross-coupling reactions. While specific studies on this compound with a wide array of alternative transition metals are not prevalent, the broader field of organic synthesis provides insights into potential transformations.

For instance, copper-catalyzed reactions are well-established for various coupling processes. One notable example is the copper-catalyzed Sonogashira-type cross-coupling, which can be performed in a one-pot reaction following an initial intramolecular cyclization. mdpi.com Silver salts, such as AgNO₂, have also been shown to catalyze cyclization reactions, though they may be less efficient than other catalysts. mdpi.com

The reactivity of the carbon-halogen bonds in this compound would be of primary interest in these alternative catalytic systems. The relative reactivity of the C-Br versus the C-Cl bond could potentially be tuned by the choice of the metal catalyst and reaction conditions, allowing for selective functionalization at either position. Further research in this area could uncover novel and efficient methods for the transformation of this and related dihalogenated aromatic compounds.

Functional Group Interconversions at the Aromatic Core (excluding basic properties)

The bromo and chloro substituents on the aromatic ring of this compound are key sites for functional group interconversions. Transition metal-catalyzed carbonylation is a powerful method for converting aryl halides into esters. orgsyn.org However, achieving selective monocarbonylation of substrates with multiple halogens can be challenging because the initial product is often more reactive than the starting material. orgsyn.org Strategies to overcome this include slow substrate addition under phase-transfer conditions, where the carboxylate product is sequestered in an aqueous layer. orgsyn.org

Another approach involves metal-halogen exchange followed by trapping with an electrophile. For example, selective metal-halogen exchange at the bromine atom can be achieved using organolithium or organomagnesium reagents, followed by reaction with electrophiles like carbon dioxide or aldehydes. This allows for the introduction of a carboxylic acid or a hydroxymethyl group, respectively, at the 4-position.

Transformations Involving the tert-Butyl Ester Moiety

The tert-butyl ester group is a common protecting group for carboxylic acids due to its stability under many reaction conditions and its susceptibility to cleavage under specific, often mild, acidic conditions. organic-chemistry.org Aqueous phosphoric acid is an effective reagent for the deprotection of tert-butyl esters, offering good yields and a simple workup. organic-chemistry.org

Alternatively, the tert-butyl ester can be cleaved using powdered potassium hydroxide (B78521) in tetrahydrofuran (B95107) at room temperature. organic-chemistry.org This method provides a safer alternative to other hazardous procedures. organic-chemistry.org Once cleaved, the resulting carboxylic acid can undergo a wide range of subsequent transformations, such as conversion to acid chlorides, amides, or other esters. For instance, the in-situ generation of an acid chloride from a tert-butyl ester can be achieved using α,α-dichlorodiphenylmethane and a tin(II) chloride catalyst, which can then react with various nucleophiles. organic-chemistry.org

Derivatization Strategies for Analytical Purposes and Enhanced Reactivity

For analytical purposes, such as enhancing detectability in techniques like HPLC or mass spectrometry, the derivatization of this compound can be beneficial. The bromo and chloro substituents offer handles for introducing chromophoric or mass-tagged groups through the cross-coupling reactions previously discussed.

To enhance reactivity, the bromo or chloro group can be converted into a more reactive functional group. For example, conversion of the bromine to an organoboron species, such as a boronic acid or boronate ester, via a lithium-halogen exchange followed by reaction with a trialkyl borate, would prepare the molecule for Suzuki-Miyaura coupling reactions. Similarly, conversion to an organozinc or organotin reagent would open up possibilities for Negishi or Stille couplings, respectively. These transformations significantly expand the synthetic utility of the original compound.

Mechanistic Investigations of Reactions Involving Tert Butyl 4 Bromo 2 Chlorobenzoate

Detailed Exploration of Catalytic Cycles in Transition Metal-Mediated Processes

The most common and synthetically valuable reactions involving tert-butyl 4-bromo-2-chlorobenzoate are transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. The generally accepted catalytic cycle for these processes, typically employing a Palladium(0) catalyst, provides a framework for understanding the selective functionalization of this dihalogenated substrate. nih.govyonedalabs.com

The cycle consists of three primary steps:

Oxidative Addition : The cycle initiates with the oxidative addition of the aryl halide to a low-valent metal center, typically a Pd(0) complex. For this compound, the significant difference in bond dissociation energies between the C-Br and C-Cl bonds dictates the chemoselectivity of this step. The C-Br bond is weaker and thus more reactive towards oxidative addition than the C-Cl bond. uvic.ca Therefore, the Pd(0) catalyst selectively inserts into the C-Br bond, forming a Pd(II) intermediate. This step is often the rate-determining step of the entire catalytic cycle. uvic.ca The reactivity trend for aryl halides is well-established: Ar-I > Ar-Br > Ar-Cl > Ar-F. uvic.ca

Transmetalation : In the subsequent step, the organopalladium(II) halide intermediate reacts with an organoboron reagent (in the case of Suzuki coupling) that has been activated by a base. The organic group from the boron compound displaces the halide on the palladium center, forming a new diorganopalladium(II) complex. The choice of base is critical for activating the boronic acid or ester to facilitate this transfer. organic-chemistry.org

Reductive Elimination : The final step is the reductive elimination of the two organic partners from the diorganopalladium(II) complex. This process forms the new C-C bond in the product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. Electron-donating and sterically demanding ligands are known to promote this final step. nih.gov

Due to the high chemoselectivity of the initial oxidative addition, the catalytic cycle almost exclusively leads to the coupling product at the 4-position (originally bearing the bromine atom), leaving the chlorine atom at the 2-position untouched. This allows for potential subsequent coupling reactions at the C-Cl bond under more forcing conditions if desired.

Identification and Characterization of Reactive Intermediates, including Radical Species

The mechanism of transition metal-catalyzed reactions proceeds through a series of short-lived, highly reactive intermediates. For reactions involving this compound, the primary intermediates are organopalladium species.

Following the selective oxidative addition at the C-Br bond, the key reactive intermediate formed is an arylpalladium(II) halide complex, specifically (tert-butoxycarbonyl-3-chloro-phenyl)palladium(II) bromide. Studies on similar systems have shown that the active catalyst facilitating this step is often a coordinatively unsaturated, 14-electron bisphosphine palladium complex, Pd(0)L₂, which is in equilibrium with more saturated species like Pd(0)L₃. uvic.ca More recent research suggests that monoligated palladium complexes, Pd(0)L, are even more reactive and may be the primary species undergoing oxidative addition. uvic.caresearchgate.net

The mechanism of oxidative addition itself is a subject of detailed study. While often depicted as a concerted process, alternative pathways have been proposed. For certain substrates and conditions, radical mechanisms may be operative. princeton.edu However, for the oxidative addition of aryl halides to Pd(0), a concerted nucleophilic addition or a three-centered transition state is more commonly accepted. princeton.edu The involvement of radical species in standard Suzuki couplings is considered controversial and likely depends heavily on the specific alkyl group, halide, and ligands involved. princeton.edu

In a study on the Suzuki coupling of a structurally similar compound, 2-bromo-4-chlorophenyl-2-bromobutanoate, computational studies were used to analyze the electronic properties and reactivity of the molecule, implicitly supporting the formation of charged intermediates and transition states consistent with the established polar mechanisms of the Suzuki reaction. nih.gov

Role of Ligand Design and Electronic/Steric Effects on Reaction Selectivity and Efficiency

The choice of ligand coordinated to the metal center is paramount in controlling the reactivity, selectivity, and efficiency of cross-coupling reactions involving substrates like this compound. Ligands influence the catalyst's stability, solubility, and the kinetics of each step in the catalytic cycle.

Electronic Effects : Electron-rich ligands, such as bulky phosphines with alkyl groups (e.g., tri-tert-butylphosphine, P(t-Bu)₃, or tricyclohexylphosphine, PCy₃), increase the electron density on the palladium center. This enhanced nucleophilicity of the metal promotes the oxidative addition step, which is often rate-limiting. yonedalabs.comorganic-chemistry.org This is particularly important for activating the relatively strong C-Cl bond if a second coupling is desired, but it is also beneficial for efficient C-Br activation at lower temperatures.

Steric Effects : Sterically demanding ligands also play a crucial role. They tend to promote the formation of coordinatively unsaturated, highly reactive monoligated or bisligated palladium complexes by favoring ligand dissociation. uvic.ca Furthermore, large ligands facilitate the final reductive elimination step, preventing catalyst decomposition and increasing turnover numbers. nih.gov

In the context of this compound, the primary challenge is not selectivity between different molecules, but chemoselectivity between the two halide-bearing positions on the same molecule. This is largely governed by the inherent reactivity difference of the C-X bonds. However, ligand design is critical for optimizing the reaction rate and yield. For instance, a study on nickel-catalyzed cross-couplings demonstrated that switching from a bidentate to a monodentate phosphine (B1218219) ligand could completely change the reaction pathway, toggling between C(aryl)-C bond activation and C(acyl)-O bond activation. nih.gov This highlights the powerful influence of ligands in directing reaction selectivity.

The following table summarizes catalyst systems used for the selective Suzuki-Miyaura coupling of related bromo-chloro aromatic compounds, illustrating the impact of ligand and catalyst choice.

| Electrophile | Catalyst/Ligand | Base | Solvent | Selectivity/Yield | Ref |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) | 5 mol% Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane (B91453) | Good yields via selective C-Br coupling | mdpi.com |

| 2-bromo-4-chlorophenyl-2-bromobutanoate | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | Moderate to good yields via selective C-Br coupling | nih.gov |

| Aryl bromides/chlorides | Pd(OAc)₂ / P(t-Bu)₃ | K₃PO₄ | Dioxane | Effective for both bromides and more challenging chlorides | organic-chemistry.org |

This table is generated based on data from analogous reactions and general catalyst performance.

Kinetic Studies and Reaction Pathway Elucidation

For this compound, the reaction pathway is overwhelmingly dictated by the faster kinetics of oxidative addition into the C-Br bond compared to the C-Cl bond. Computational studies, particularly using Density Functional Theory (DFT), are invaluable for mapping the potential energy surface of the reaction. d-nb.info These studies can calculate the activation energies for the oxidative addition at both the C-Br and C-Cl positions. Such calculations consistently show a significantly lower energy barrier for the C-Br insertion, quantifying the high chemoselectivity observed experimentally. nih.govmdpi.com

DFT studies on the Suzuki coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine and various boronic acids confirmed the electronic factors governing the reactivity of the synthesized products. mdpi.com Similarly, a study on 2-bromo-4-chlorophenyl-2-bromobutanoate used DFT to analyze frontier molecular orbitals and molecular electrostatic potential, providing insight into the electronic nature and reactivity of the system. nih.gov These computational approaches allow for a molecular-level understanding of the reaction mechanism, complementing experimental kinetic data and rationalizing the observed outcomes.

Applications in Complex Molecular Architecture Construction

Role as a Key Intermediate in the Synthesis of Pharmacologically Active Scaffolds

The inherent reactivity of the functional groups in tert-Butyl 4-bromo-2-chlorobenzoate—the bromo and chloro substituents, and the tert-butyl ester—renders it a valuable intermediate in the synthesis of various pharmacologically active scaffolds. The differential reactivity of the carbon-bromine and carbon-chlorine bonds allows for selective transformations, such as cross-coupling reactions, to introduce molecular complexity in a stepwise manner.

For instance, the bromo group can be selectively targeted in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, to form a new carbon-carbon bond, leaving the chloro group intact for subsequent modifications. This hierarchical reactivity is crucial for the regioselective construction of polysubstituted aromatic rings, which are common motifs in many drug molecules. The tert-butyl ester group serves as a sterically hindered and stable protecting group for the carboxylic acid, which can be deprotected under specific acidic conditions in later synthetic stages to reveal a key functional handle for further derivatization or to impart desirable pharmacokinetic properties.

Bromoaryls, in general, are recognized as active fragments in the synthesis of various promising candidate compounds, including highly effective SGLT2 inhibitors. thieme-connect.com The strategic incorporation of the 4-bromo-2-chlorobenzoyl moiety can, therefore, be a key step in the development of new therapeutic agents.

Strategic Incorporation into Multi-Component Reactions for Structural Diversification

Multi-component reactions (MCRs) have become powerful tools in medicinal chemistry for the rapid generation of diverse and complex molecules from simple starting materials in a single synthetic operation. nih.govwikipedia.orgfrontiersin.orgnih.gov These reactions are highly valued for their efficiency and atom economy, enabling the exploration of vast chemical spaces for drug discovery. nih.gov

While specific examples of MCRs directly employing this compound are not extensively documented in publicly available literature, its structural features make it a prime candidate for such transformations. The presence of multiple reactive handles allows for its potential participation in various MCRs. For example, the aromatic halide moieties could be involved in transition-metal-catalyzed MCRs. frontiersin.org The ester functionality could also play a role in certain MCRs, either as a directing group or as a point for post-MCR modification.

The true strategic value of incorporating a building block like this compound into an MCR lies in the ability to introduce multiple points of diversity. The subsequent selective functionalization of the bromo and chloro substituents on the MCR product would allow for the creation of a large library of structurally related compounds from a single MCR, significantly accelerating the structure-activity relationship (SAR) studies essential for drug optimization.

Precursor to Advanced Intermediates in Medicinal Chemistry Programs

Through a series of well-established chemical transformations, the initial scaffold of this compound can be elaborated into a variety of more functionalized derivatives. For example, the bromo group can be converted to other functionalities such as an amino, cyano, or boronic ester group, each opening up new avenues for chemical coupling and molecular elaboration. The chloro group can be similarly transformed, often under different reaction conditions, providing a powerful tool for regioselective synthesis.

An example of the utility of a related precursor, 4-Bromo-2-chlorobenzoic acid, is in the synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for SGLT2 inhibitors. thieme-connect.com This highlights the industrial relevance of this substitution pattern in the development of therapeutics. The tert-butyl ester of the parent compound offers an alternative protecting group strategy in such synthetic routes.

The following table illustrates the potential for creating advanced intermediates from this compound:

| Starting Material | Reagents and Conditions | Product (Advanced Intermediate) | Potential Subsequent Reactions |

| This compound | 1. Suzuki Coupling (e.g., Arylboronic acid, Pd catalyst) 2. Buchwald-Hartwig Amination (e.g., Amine, Pd catalyst) | tert-Butyl 4-aryl-2-aminobenzoate | Amide coupling, further aromatic substitution |

| This compound | 1. Metal-halogen exchange (e.g., n-BuLi) 2. Reaction with an electrophile (e.g., CO2) | tert-Butyl 2-chloro-4-carboxybenzoate | Esterification, amide bond formation |

| This compound | 1. Nitration 2. Reduction of nitro group | tert-Butyl 4-bromo-2-chloro-x-aminobenzoate | Diazotization and further functionalization |

This strategic approach of using a relatively simple starting material to generate a diverse array of advanced intermediates is a cornerstone of modern medicinal chemistry, enabling the efficient exploration of chemical space and the optimization of lead compounds.

Advanced Methodologies and Reaction Engineering for Optimized Synthesis of Tert Butyl 4 Bromo 2 Chlorobenzoate Derivatives

Application of Flow Chemistry and Microreactor Technology for Process Intensification

The transition from batch to continuous flow processing represents a significant leap forward in fine chemical manufacturing, offering numerous advantages for the synthesis of compounds like tert-Butyl 4-bromo-2-chlorobenzoate. rsc.org Flow chemistry, executed in microreactors, provides superior control over reaction parameters, leading to enhanced safety, improved product quality, and higher yields. rsc.orgresearchgate.net

Microreactors offer a high surface-area-to-volume ratio, which facilitates rapid heat and mass transfer. nih.gov This is particularly beneficial for esterification reactions, which can be exothermic. Precise temperature control minimizes the formation of byproducts that can arise from localized hot spots in large batch reactors. Furthermore, the efficient mixing in microreactors can accelerate reaction rates, potentially reducing the long reaction times observed in batch syntheses. rsc.org

For the synthesis of this compound, a continuous flow setup could involve pumping streams of the reactants (4-bromo-2-chlorobenzoic acid, di-tert-butyl dicarbonate (B1257347), and the base) through a heated reaction coil or a packed-bed reactor containing an immobilized catalyst. This approach allows for the rapid optimization of reaction conditions such as temperature, residence time, and stoichiometry. arkat-usa.org The continuous removal of the product from the reaction zone can also help to shift the reaction equilibrium and prevent product degradation. wikipedia.org

Table 1: Comparison of Batch vs. Potential Flow Synthesis of this compound

| Parameter | Conventional Batch Synthesis | Potential Flow Synthesis |

| Reaction Vessel | Round-bottom flask | Microreactor or packed-bed reactor |

| Heat Transfer | Inefficient, potential for hot spots | Highly efficient, precise temperature control |

| Mass Transfer | Dependent on stirring speed | Enhanced due to small channel dimensions |

| Reaction Time | Often several hours to overnight googleapis.com | Potentially minutes |

| Safety | Handling of large volumes of reagents | Smaller reaction volumes, improved safety |

| Scalability | Complex, often requires re-optimization | Numbering-up (running multiple reactors in parallel) |

| Process Control | Manual or semi-automated | Fully automated with in-line analytics |

Development of Greener Synthetic Pathways and Sustainable Methodologies

The principles of green chemistry aim to reduce the environmental impact of chemical processes. The established synthesis of this compound can be evaluated and improved upon using these principles. Key areas for improvement include the choice of reagents, solvents, and catalysts.

The use of di-tert-butyl dicarbonate is effective but generates a significant amount of byproducts. Alternative, more atom-economical tert-butylating agents could be explored. Furthermore, while THF is a common solvent, its use contributes to solvent waste. Greener solvent alternatives, such as acetonitrile (B52724) or even solvent-free conditions, have been successfully employed in other esterification reactions and could be investigated for this synthesis. organic-chemistry.org

The development of reusable catalysts is a cornerstone of green chemistry. While DMAP is an effective catalyst, it is typically used in a homogeneous phase and can be difficult to remove from the reaction mixture. Immobilizing the catalyst on a solid support would allow for its easy separation and recycling, reducing waste and cost. Heterogeneous acid catalysts, such as ion-exchange resins or supported metal oxides, have shown promise in esterification reactions and could be adapted for this process. prepchem.comgoogle.com The use of biocatalysts, such as lipases, also presents a highly sustainable option for ester synthesis, often proceeding under mild conditions with high selectivity. researchgate.netchemicalbook.com

Table 2: Green Chemistry Metrics for Esterification Reactions

| Green Chemistry Principle | Application to Ester Synthesis | Potential Improvement for this compound Synthesis |

| Prevention | Minimize waste by design | Optimize reaction for higher yield and selectivity |

| Atom Economy | Maximize incorporation of starting materials into the product | Explore alternative tert-butylating agents with higher atom economy |

| Less Hazardous Chemical Syntheses | Use and generate substances with low toxicity | Replace hazardous solvents and reagents with safer alternatives |

| Safer Solvents and Auxiliaries | Reduce or eliminate the use of auxiliary substances | Investigate solvent-free conditions or the use of greener solvents like acetonitrile |

| Catalysis | Use catalytic reagents over stoichiometric ones | Employ a recyclable heterogeneous catalyst instead of homogeneous DMAP |

| Design for Energy Efficiency | Conduct reactions at ambient temperature and pressure | Optimize reaction conditions to reduce energy consumption |

Strategies for Scalable Synthesis and Industrial Implementation

The successful transition of a synthetic route from the laboratory to an industrial scale requires careful consideration of several factors, including process safety, robustness, and cost-effectiveness. The scale-up of the synthesis of this compound would necessitate a thorough evaluation of the reaction kinetics and thermodynamics. nih.gov

For a batch process, direct scale-up can be challenging due to changes in heat and mass transfer characteristics in larger reactors. A detailed process hazard analysis would be required to ensure safe operation, particularly concerning the management of any exotherms. The purification of the final product would also need to be optimized for large-scale production, potentially moving from laboratory-based chromatography to more industrially viable techniques like crystallization or distillation.

Continuous flow manufacturing offers a more straightforward path to industrial implementation. Scaling up a flow process often involves "numbering-up" or "scaling-out," where multiple microreactors are operated in parallel to achieve the desired production volume. This approach avoids the complexities and risks associated with scaling up large batch reactors. nih.gov The integration of in-line analytical techniques, such as HPLC or spectroscopic methods, allows for real-time monitoring and control of the process, ensuring consistent product quality and enabling rapid response to any deviations. This level of automation and control is a significant advantage for industrial production, leading to more efficient and reliable manufacturing processes. rsc.org

Computational and Spectroscopic Approaches in Chemical Research on Tert Butyl 4 Bromo 2 Chlorobenzoate

Application of Density Functional Theory (DFT) in Understanding Reactivity and Mechanisms

Density Functional Theory (DFT) has become a cornerstone in computational chemistry for predicting the reactivity and elucidating the reaction mechanisms of organic compounds. While specific DFT studies on "tert-Butyl 4-bromo-2-chlorobenzoate" are not extensively documented in public literature, the principles and applications of DFT to structurally similar molecules, such as substituted benzoates and halo-aromatic esters, provide a clear framework for how this compound can be investigated.

DFT calculations can be employed to determine various molecular properties that are crucial for understanding reactivity. These include the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). For instance, the MEP can identify electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic and nucleophilic attack. In "this compound," the electronegative chlorine and bromine atoms, along with the carbonyl group, create a complex electronic landscape that DFT can map with high precision.

Furthermore, DFT is instrumental in exploring reaction mechanisms by calculating the geometries and energies of transition states and intermediates. acs.org This allows for the determination of activation energies and reaction pathways for various transformations, such as nucleophilic aromatic substitution or hydrolysis of the ester group. For example, a comparative DFT study on the palladacycle formation of benzoate (B1203000) and phenylacetate (B1230308) substrates revealed that the 6-membered palladacycle formation is kinetically favored, while the 5-membered palladacycle is thermodynamically favored due to lower distortion energy in the transition state. acs.org Such insights are critical for optimizing reaction conditions and predicting product distributions.

Computational studies on electrophilic aromatic substitution reactions have shown that the barrier height of reactions can be reliably predicted using descriptors like the Hirshfeld charge and information gain at the regioselective carbon atom. nih.gov These studies also indicate that electrostatic interactions play a dominant role in determining the energy barrier. nih.gov For "this compound," DFT could similarly predict the regioselectivity of further substitutions on the aromatic ring.

The table below illustrates typical global reactivity descriptors that can be calculated using DFT, based on values for related aromatic compounds. These descriptors offer a quantitative measure of the molecule's reactivity.

| Descriptor | Definition | Typical Value Range for Aromatic Esters | Significance for Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -8.0 eV | Indicates electron-donating ability. Higher values suggest greater reactivity towards electrophiles. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 eV | Indicates electron-accepting ability. Lower values suggest greater reactivity towards nucleophiles. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.5 to 5.5 eV | A smaller energy gap generally implies higher reactivity. |

| Hardness (η) | (ELUMO - EHOMO) / 2 | 1.75 to 2.75 eV | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.5 to 5.25 eV | Measures the power of an atom or group to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | 1.5 to 4.0 eV | Quantifies the global electrophilic nature of a molecule. |

This table provides illustrative data based on general values for similar compounds and is intended to show the types of parameters DFT can provide.

Advanced Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

A suite of advanced spectroscopic techniques is indispensable for the structural elucidation and real-time monitoring of reactions involving "this compound."

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are primary tools for confirming the structure of "this compound." The 1H NMR spectrum would show characteristic signals for the tert-butyl group (a singlet, typically around 1.3-1.6 ppm) and the aromatic protons, whose chemical shifts and coupling patterns would be influenced by the chloro and bromo substituents. nih.govchemicalbook.com 13C NMR provides information on all carbon atoms in the molecule, with the carbonyl carbon appearing at a characteristic downfield shift (around 160-170 ppm) and the aromatic carbons showing signals in the 110-140 ppm range. nih.govopenstax.org NMR is also a powerful technique for reaction monitoring, allowing for the quantification of reactants, intermediates, and products over time without the need for sample separation. asahilab.co.jprsc.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum of "this compound" would exhibit a molecular ion peak corresponding to its molecular formula (C₁₁H₁₂BrClO₂). Due to the presence of bromine and chlorine, characteristic isotopic patterns for [M]+, [M+2]+, and [M+4]+ would be observed. A prominent fragment would likely be the loss of the tert-butyl group, leading to a stable acylium ion.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key absorptions for "this compound" would include a strong C=O stretching vibration for the ester group (typically in the range of 1720-1740 cm⁻¹), C-O stretching vibrations, and absorptions corresponding to the substituted aromatic ring. openstax.orglibretexts.org The C-Br and C-Cl stretching vibrations would appear in the fingerprint region at lower wavenumbers. spectroscopyonline.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: Aromatic compounds like "this compound" exhibit characteristic absorptions in the UV region due to π-π* transitions of the benzene (B151609) ring. openstax.orglibretexts.orgpressbooks.pub The substitution pattern with halogens and the ester group will influence the position and intensity of these absorption bands.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a highly specific technique for studying species with unpaired electrons, such as free radicals. bruker.com While not applicable to "this compound" in its ground state, EPR would be an essential tool for investigating any reactions that proceed through radical intermediates, for instance, in certain photochemical or metal-catalyzed reactions. aip.orgnih.govnih.gov The technique can provide information on the structure and environment of the radical species.

The following table summarizes the expected spectroscopic data for "this compound," based on data from analogous compounds.

| Spectroscopic Technique | Expected Observations |

| 1H NMR | Aromatic protons (multiplets, ~7.0-8.0 ppm), tert-butyl protons (singlet, ~1.3-1.6 ppm). |

| 13C NMR | Carbonyl carbon (~160-170 ppm), aromatic carbons (~110-140 ppm), quaternary tert-butyl carbon, methyl carbons. |

| Mass Spectrometry (EI) | Molecular ion peak with characteristic isotopic pattern for Br and Cl. Fragmentation showing loss of tert-butyl group. |

| IR Spectroscopy | Strong C=O stretch (~1720-1740 cm⁻¹), C-O stretches, aromatic C=C stretches, C-H stretches, C-Br and C-Cl stretches. |

| UV-Vis Spectroscopy | Absorptions in the UV region characteristic of a substituted benzene ring (~200-280 nm). |

This table provides expected data based on spectroscopic principles and data for structurally similar compounds.

Chemoinformatics and QSAR (Quantitative Structure-Activity Relationship) Analyses

QSAR models for reactivity are often built using descriptors derived from the molecular structure, which can be calculated using computational chemistry methods. These descriptors can be electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). For instance, a multivariate linear regression model has been developed to predict the relative rates and regioselectivity of nucleophilic aromatic substitution (SNAr) reactions based on descriptors like the electron affinity and molecular electrostatic potential. rsc.orgrsc.orgchemrxiv.org Such a model could be applied to "this compound" to predict its susceptibility to SNAr at the chloro- or bromo-substituted positions.

Chemoinformatics tools can also be used to generate and analyze large datasets of chemical reactions to identify reactivity patterns. acs.org Machine learning models, for example, have been successfully used to predict the regioselectivity of electrophilic aromatic substitutions with high accuracy. acs.orgresearchgate.net These models take molecular descriptors as input and can predict the most likely site of reaction on a complex molecule like "this compound."

The development of a QSAR model for a specific reaction class involving "this compound" would typically involve the following steps:

Data Set Assembly: A series of structurally related compounds with known experimental reactivity data would be compiled.

Descriptor Calculation: A variety of molecular descriptors would be calculated for each compound in the dataset.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that correlates the descriptors with the observed reactivity.

Model Validation: The predictive power of the model would be assessed using internal and external validation techniques.

The table below lists some common molecular descriptors used in QSAR studies for reactivity prediction.

| Descriptor Class | Examples | Relevance to Reactivity Prediction |

| Electronic | HOMO/LUMO energies, atomic charges, dipole moment, polarizability. | Describes the electronic nature of the molecule, crucial for predicting interactions with electrophiles and nucleophiles. |

| Steric | Molecular weight, molecular volume, surface area, ovality. | Quantifies the size and shape of the molecule, which can influence reaction rates through steric hindrance. |

| Topological | Connectivity indices (e.g., Wiener, Randić), shape indices. | Encodes information about the molecular structure and branching. |

| Quantum Chemical | Electron affinity, ionization potential, electrostatic potential. | Provides detailed information about the electronic structure and potential for interaction. rsc.orgrsc.org |

This table illustrates the types of descriptors that would be relevant for building a QSAR model for the reactivity of "this compound."

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 4-bromo-2-chlorobenzoate, and how can reaction efficiency be optimized?

- Methodology :

- Stepwise esterification : React 4-bromo-2-chlorobenzoic acid with tert-butanol under acid catalysis (e.g., H₂SO₄) at 60–80°C for 12–24 hours. Monitor progress via TLC (hexane:ethyl acetate = 4:1) .

- Optimization : Use Dean-Stark traps to remove water and shift equilibrium toward ester formation. Purify via column chromatography (silica gel, gradient elution) to achieve >95% purity .

- Key Data :

| Parameter | Value |

|---|---|

| Typical Yield | 65–75% |

| Purity (HPLC) | ≥97% |

| Reaction Time | 12–24 hours |

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Confirm ester linkage (tert-butyl group: δ ~1.3 ppm for ⁹H, singlet; aromatic protons: δ 7.2–8.1 ppm) and halogen presence .

- Mass Spectrometry (EI-MS) : Look for molecular ion [M]⁺ at m/z 305 (C₁₁H₁₁BrClO₂) and fragmentation patterns (e.g., loss of tert-butyl group: m/z 249) .

- Advanced Tip : Use low-temperature NMR (<−40°C) to resolve dynamic conformational changes in the tert-butyl group .

Q. What safety protocols are critical when handling this compound?

- Handling Guidelines :

- Storage : Keep in airtight containers at 0–6°C to prevent hydrolysis. Avoid contact with strong oxidizers (e.g., peroxides) .

- PPE : Use nitrile gloves, lab coats, and safety goggles. For spills, neutralize with sodium bicarbonate and collect in halogen-compatible waste containers .

Advanced Research Questions

Q. How does the tert-butyl group influence the stability of 4-bromo-2-chlorobenzoate under varying pH conditions?

- Experimental Design :

- Prepare solutions in buffers (pH 2–12) and monitor degradation via HPLC at 254 nm. Use pseudo-first-order kinetics to calculate half-lives .

- Key Finding : The tert-butyl group enhances stability at neutral pH (t₁/₂ > 48 hours) but accelerates hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions due to ester cleavage .

Q. What strategies resolve contradictory data in cross-coupling reactions involving this compound?

- Case Study :

- Contradiction : Discrepancies in Suzuki-Miyaura coupling yields (40–85%) reported in literature.

- Resolution : Optimize catalyst system (Pd(OAc)₂/XPhos), ligand-to-metal ratio (2:1), and solvent (toluene/EtOH). Pre-activate aryl bromide with Zn dust to remove inhibitory oxides .

- Data Table :

| Catalyst System | Yield (%) | Selectivity (Cl retention) |

|---|---|---|

| Pd(OAc)₂/XPhos | 82 | >99% |

| Pd(PPh₃)₄/K₂CO₃ | 45 | 78% |

Q. How can computational modeling predict regioselectivity in nucleophilic substitution reactions of this compound?

- Methodology :

- Perform DFT calculations (B3LYP/6-31G*) to compare activation energies for substitution at bromine vs. chlorine positions. Include solvent effects (e.g., DMSO) explicitly .

- Result : Bromine is 12–15 kcal/mol more reactive than chlorine due to lower bond dissociation energy (C–Br: 68 kcal/mol vs. C–Cl: 81 kcal/mol) .

Contradiction Analysis

Q. Why do conflicting reports exist on the photostability of this compound?

- Root Cause : Variations in light sources (UV vs. visible) and solvent polarity.

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.